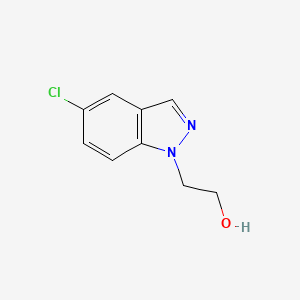
2-(5-Chloro-1H-indazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1H-indazol-1-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chloro substituent at the 5-position and an ethanol group at the 2-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-indazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst. The reaction typically proceeds in the presence of a base and an oxidant, such as oxygen, to form the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions. Additionally, continuous flow reactors may be employed to improve reaction scalability and reproducibility.
化学反応の分析
Types of Reactions
2-(5-Chloro-1H-indazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-1H-indazol-1-yl)acetaldehyde or 2-(5-Chloro-1H-indazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Hydroxy-1H-indazol-1-yl)ethanol.
Substitution: Formation of 2-(5-Amino-1H-indazol-1-yl)ethanol or 2-(5-Mercapto-1H-indazol-1-yl)ethanol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Chloro-1H-indazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and ethanol group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .
類似化合物との比較
2-(5-Chloro-1H-indazol-1-yl)ethanol can be compared with other indazole derivatives, such as:
2-(5-Nitro-1H-indazol-1-yl)ethanol: Contains a nitro group instead of a chloro group, which may alter its biological activity and reactivity.
2-(5-Bromo-1H-indazol-1-yl)ethanol:
2-(5-Methyl-1H-indazol-1-yl)ethanol: Contains a methyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
The unique combination of the chloro substituent and ethanol group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
24240-17-3 |
|---|---|
分子式 |
C9H9ClN2O |
分子量 |
196.63 g/mol |
IUPAC名 |
2-(5-chloroindazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |
InChIキー |
IEBCDHGJSRVJCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C=NN2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


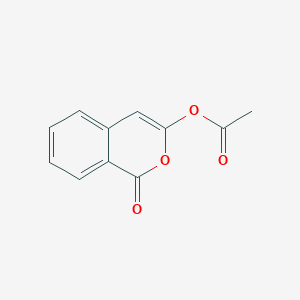

![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
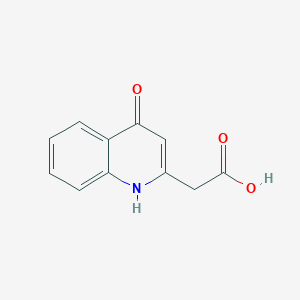
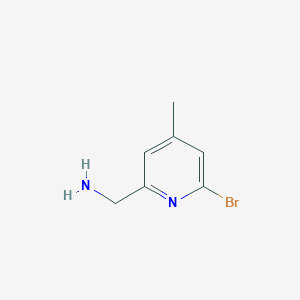
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)


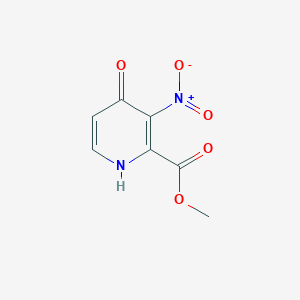
![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
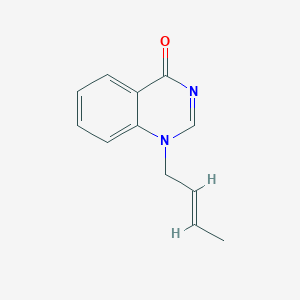
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
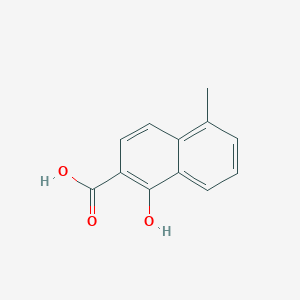
![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
